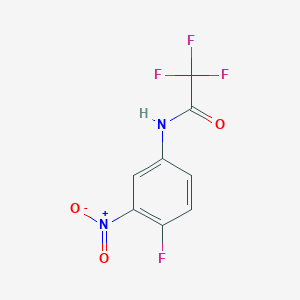
2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H4F4N2O3 It is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the reaction of 4-fluoro-3-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,2,2-trifluoro-N-(4-fluoro-3-aminophenyl)acetamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide include:
- 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide
- 2,2,2-Trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide
- N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide
These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The presence of the trifluoromethyl and nitrophenyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs .
Properties
Molecular Formula |
C8H4F4N2O3 |
|---|---|
Molecular Weight |
252.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-fluoro-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H4F4N2O3/c9-5-2-1-4(3-6(5)14(16)17)13-7(15)8(10,11)12/h1-3H,(H,13,15) |
InChI Key |
VBHCHCWZURRZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















